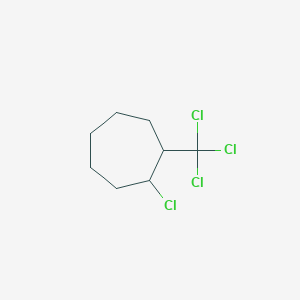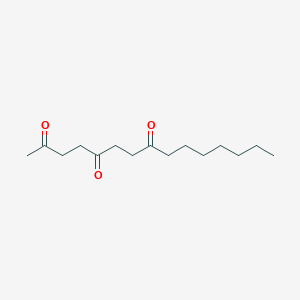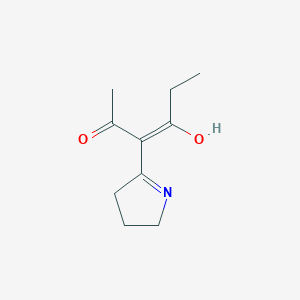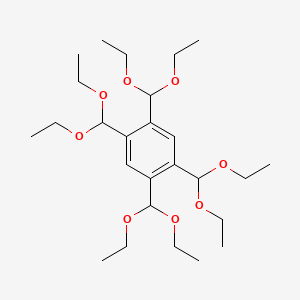
Bis(acryloyloxy)(diethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(acryloyloxy)(diethyl)stannane is an organotin compound that features two acryloyloxy groups attached to a diethylstannane core. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and catalysis. The presence of acryloyloxy groups makes this compound particularly interesting for polymerization reactions and the formation of advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Diethylstannane+2Acryloyl chloride→this compound+2HCl
The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of automated systems ensures consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(acryloyloxy)(diethyl)stannane undergoes various types of chemical reactions, including:
Polymerization: The acryloyloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrostannation: The compound can react with alkenes and alkynes in the presence of a catalyst to form stannylated products.
Substitution: The acryloyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrostannation: Catalysts like palladium or platinum complexes are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrostannation: Stannylated alkanes or alkenes.
Substitution: Substituted organotin compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(acryloyloxy)(diethyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance polymers and coatings with improved durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Bis(acryloyloxy)(diethyl)stannane is primarily based on its ability to form stable complexes with various substrates. The acryloyloxy groups can undergo polymerization, leading to the formation of cross-linked networks. The diethylstannane core can interact with nucleophiles, facilitating substitution reactions. These interactions are mediated through the formation of covalent bonds and coordination complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane Triacrylate (TMPTA): A tri-functional acrylate monomer used in adhesives and coatings.
Diethyl 1,2-epoxyprop-2-ylphosphonate: A phosphorus-containing monomer used in flame retardants and biomedical applications.
Uniqueness
Bis(acryloyloxy)(diethyl)stannane is unique due to its combination of acryloyloxy groups and a diethylstannane core. This combination imparts distinct properties such as enhanced reactivity in polymerization and the ability to form stable complexes with various substrates. Its versatility in undergoing multiple types of reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
62702-42-5 |
|---|---|
Molekularformel |
C10H16O4Sn |
Molekulargewicht |
318.94 g/mol |
IUPAC-Name |
[diethyl(prop-2-enoyloxy)stannyl] prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.2C2H5.Sn/c2*1-2-3(4)5;2*1-2;/h2*2H,1H2,(H,4,5);2*1H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
JZGFEIRNDDTFMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(OC(=O)C=C)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)





![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)






![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
